molecular formula C17H11Cl2NO3 B10796424 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide

5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B10796424
M. Wt: 348.2 g/mol
InChI Key: OOBLFXAIBBLOKO-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an N-(2-hydroxyphenyl) carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with 2,4-dichlorobenzene under Friedel-Crafts conditions.

    Formation of the Carboxamide: The final step involves the reaction of the substituted furan with 2-hydroxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in inflammation or cancer, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric properties imparted by the furan and dichlorophenyl groups.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The dichlorophenyl group could enhance binding affinity through halogen bonding, while the furan ring might contribute to the overall stability of the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: Lacks the N-(2-hydroxyphenyl) group, which may reduce its bioactivity.

    N-(2-Hydroxyphenyl)furan-2-carboxamide: Lacks the 2,4-dichlorophenyl group, potentially altering its chemical reactivity and biological interactions.

    5-Phenyl-N-(2-hydroxyphenyl)furan-2-carboxamide: Substitutes the dichlorophenyl group with a phenyl group, which may affect its binding properties and reactivity.

Uniqueness

The presence of both the 2,4-dichlorophenyl and N-(2-hydroxyphenyl) groups in 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide makes it unique in terms of its potential for diverse chemical reactivity and biological activity. The dichlorophenyl group can enhance binding through halogen bonding, while the hydroxyphenyl group can participate in hydrogen bonding, making this compound a versatile candidate for various applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c18-10-5-6-11(12(19)9-10)15-7-8-16(23-15)17(22)20-13-3-1-2-4-14(13)21/h1-9,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBLFXAIBBLOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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